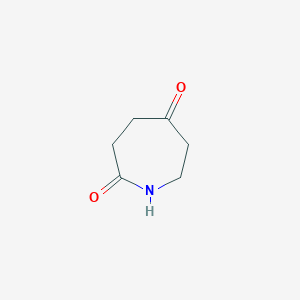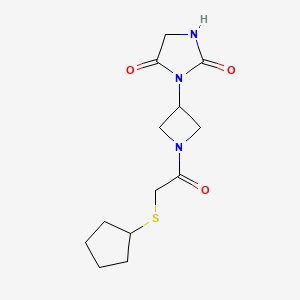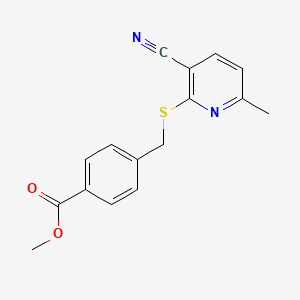
Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It also contains a cyano group (-CN), a methyl group (-CH3), and a benzoate ester group (C6H5COO-).
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyridine ring, for instance, is a six-membered ring with one nitrogen atom and five carbon atoms . The cyano group would introduce a carbon-nitrogen triple bond into the structure.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the cyano group, and the benzoate ester group. For instance, pyridine rings can participate in electrophilic substitution reactions . The cyano group can act as a nucleophile in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar cyano group and the aromatic pyridine ring could influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
Synthesis and Photophysical Properties : Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, with substitutions similar to the compound of interest, have been investigated for their unique luminescence properties. These studies are crucial in understanding the electronic structure and potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Soyeon Kim et al., 2021).
Nonlinear Optical Materials
Third-Order Nonlinear Optical Properties : Unsymmetrical acyl thiourea derivatives, structurally related to the query compound, demonstrate significant potential as materials for nonlinear optical applications. Their electronic properties and efficient charge-transfer characteristics make them suitable for advanced functional applications in photonics and optoelectronics (Muhammad Ashfaq et al., 2021).
Synthetic Applications
Radical Chemistry in Organic Synthesis : Compounds such as Cyano(ethoxycarbonothioylthio)methyl benzoate have been demonstrated as excellent one-carbon radical equivalents for introducing acyl units via radical addition to olefins. This showcases the potential utility of Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate in synthetic organic chemistry, providing pathways for complex molecule construction (S. Bagal et al., 2006).
Biological and Medicinal Chemistry
Adenosine Receptor Ligands : Modifications on amino-3,5-dicyanopyridine cores, structurally related to the query compound, have led to the development of multifaceted adenosine receptor ligands with potential therapeutic applications, including antineuropathic activity. This illustrates the possibility of utilizing this compound in drug discovery and development (M. Betti et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-3-6-14(9-17)15(18-11)21-10-12-4-7-13(8-5-12)16(19)20-2/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRQNYSWUPSETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

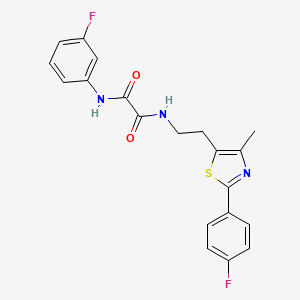
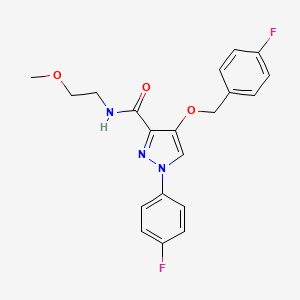
![2-(2-Phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2773876.png)
![8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773877.png)
![2-(((3-(4-Chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2773879.png)
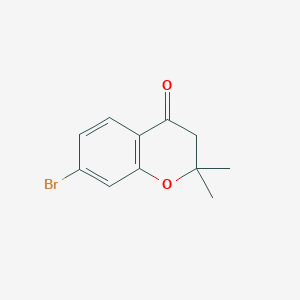
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
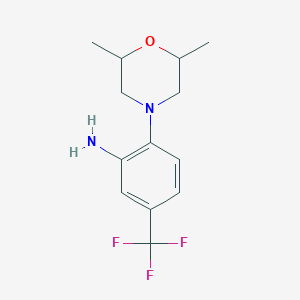
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)
